molecular formula C8H16NO9P B13779375 [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid

[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid

Cat. No.: B13779375
M. Wt: 301.19 g/mol
InChI Key: FZLJPEPAYPUMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid: is a complex organic compound with the molecular formula C8H16NO9P. . This compound is characterized by its unique structure, which includes an acetylamino group, multiple hydroxyl groups, and a phosphonic acid group. It is commonly used in various scientific research applications due to its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid typically involves the acetylation of glucosamine followed by phosphorylation. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound. Common reagents used in the synthesis include acetic anhydride for acetylation and phosphoric acid for phosphorylation.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: The acetylamino group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its role in cellular processes. It is involved in the biosynthesis of glycoproteins and glycolipids, which are essential for cell membrane integrity and function .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting metabolic disorders and inflammatory diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its biochemical properties make it suitable for various applications, including as an intermediate in drug synthesis .

Mechanism of Action

The mechanism of action of [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid involves its interaction with specific molecular targets in the body. It primarily affects enzymes involved in the biosynthesis of glycoproteins and glycolipids. By modulating these pathways, the compound can influence cellular processes such as signal transduction, cell adhesion, and immune response .

Comparison with Similar Compounds

    N-Acetyl-glucosamine: Shares a similar structure but lacks the phosphonic acid group.

    Glucosamine-6-phosphate: Similar but differs in the position of the phosphate group.

    N-Acetyl-mannosamine: Similar acetylamino group but different sugar backbone.

Uniqueness: The presence of both acetylamino and phosphonic acid groups in [3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid makes it unique. This combination allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H16NO9P

Molecular Weight

301.19 g/mol

IUPAC Name

[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)

InChI Key

FZLJPEPAYPUMMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.